![molecular formula C15H19F3N2 B14181958 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[35]nonane is a chemical compound with the molecular formula C15H19F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a diazaspiro nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with a diazaspiro nonane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the diazaspiro nonane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "6-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane":
Overview
"this compound" is a chemical compound with a specific molecular structure and properties . It has a molecular weight of 284.32000 and the molecular formula C15H19F3N2 . The CAS number for this compound is 1086395-59-6 .
Limited Information on Specific Applications
The provided search results offer limited information regarding specific applications of "this compound" . The available data primarily focuses on its basic chemical characteristics, such as molecular weight, formula, and CAS number .
Potential Areas of Application
While direct applications for the compound are not detailed in the search results, the presence of trifluoromethylphenyl and diazaspiro moieties suggests potential uses in:
- Pharmaceutical Research: Trifluoromethyl groups are frequently incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can improve bioavailability and target binding . Spirocyclic structures, like diazaspiro[3.5]nonane, can provide unique three-dimensional shapes that are valuable in drug design for achieving specific interactions with biological targets .
- Agrochemicals: Similar to pharmaceuticals, trifluoromethyl groups can be used in agrochemicals to modulate the compound's properties for better efficacy .
- Material Science: The unique structural features of the compound might make it useful in the synthesis of novel materials with specific properties .
Similar Compounds and their Applications
Other compounds containing trifluoromethyl groups and spirocyclic structures have demonstrated various biological activities:
- Antimicrobial Activity: Some compounds with trifluoromethyl functional groups have shown significant antimicrobial activity against various microbial strains .
- Anticancer Activity: Certain N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have displayed anticancer activity against several cancer cell lines . One such compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, exhibited significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .
- Antimitotic Activity: A synthesized compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed a high level of antimitotic activity against tested human tumor cells .
杂环化合物 (Novel Heterocyclic Compounds)
The Google Patent TWI825227B describes novel heterocyclic compounds, some of which contain trifluoromethyl groups and spirocyclic structures . These compounds are claimed to have potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl chloride: A precursor used in the synthesis of 6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane.
Diazaspiro nonane derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a diazaspiro nonane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane is a novel compound that has garnered interest due to its potential biological activities. This compound features a unique spirocyclic structure, which is often associated with diverse pharmacological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
- Molecular Formula : C15H19F3N2
- Molecular Weight : 284.32 g/mol
- CAS Number : 1086395-59-6
- Canonical SMILES : C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)C(F)(F)F
Property | Value |
---|---|
Molecular Formula | C15H19F3N2 |
Molecular Weight | 284.32 g/mol |
CAS Number | 1086395-59-6 |
SMILES | C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)C(F)(F)F |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer and antimicrobial properties.
Anti-Cancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anti-cancer properties. For instance, a related study demonstrated that similar trifluoromethyl-substituted compounds inhibited liver tumor growth by modulating the STAT3 signaling pathway, which is crucial in cancer progression and metastasis .
In vitro experiments showed that treatment with varying concentrations of these compounds resulted in the inhibition of cell growth and induction of apoptosis in liver cancer cell lines (HepG2 and Hep3B). The study highlighted that the mechanism involved the enhancement of HNF4α expression, which subsequently inhibited STAT3 activity .
Antimicrobial Activity
The trifluoromethyl group has also been associated with enhanced antimicrobial activity. Research indicates that derivatives of compounds with this substitution can effectively inhibit various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of hydrophobic substituents on the phenyl ring significantly increases the antibacterial potency .
For example, a study on pyrazole derivatives showed that compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against several bacterial strains .
Case Study 1: Liver Cancer Inhibition
A study focused on a compound structurally similar to this compound reported its efficacy in inhibiting liver tumor growth in vivo. The compound was administered at a dosage of 5 mg/kg and resulted in significant tumor suppression through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of trifluoromethyl-substituted compounds found that they displayed potent activity against Gram-positive bacteria. The study evaluated a series of derivatives and determined their MIC values against various bacterial strains, confirming the enhanced efficacy attributed to the trifluoromethyl group .
Properties
Molecular Formula |
C15H19F3N2 |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C15H19F3N2/c16-15(17,18)13-4-2-12(3-5-13)8-20-7-1-6-14(11-20)9-19-10-14/h2-5,19H,1,6-11H2 |
InChI Key |
QCAJUGLRCRMEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.